

PHA-793887: A Technical Guide to its Applications in Oncology Research

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Executive Summary

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer models. As a pan-CDK inhibitor, it primarily targets CDK2, but also shows activity against CDK1, CDK4, CDK5, CDK7, and CDK9. Its mechanism of action centers on the disruption of cell cycle progression through the inhibition of Retinoblastoma (Rb) protein phosphorylation, a critical step in the G1/S phase transition. Preclinical studies in hematological malignancies, particularly leukemia, have shown promising results both in vitro and in vivo. However, its clinical development was halted during a Phase I trial due to dose-limiting hepatotoxicity. This guide provides an in-depth overview of PHA-793887's mechanism of action, a compilation of its in vitro and in vivo efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development.

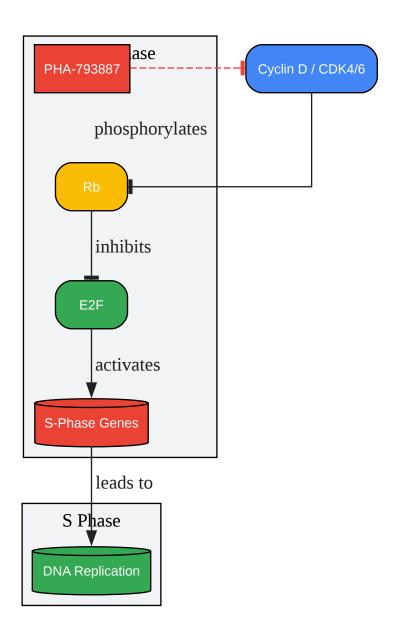
Mechanism of Action: Targeting the Cell Cycle Engine

PHA-793887 exerts its anti-cancer effects by inhibiting the kinase activity of multiple CDKs, which are key regulators of cell cycle progression. The primary target of PHA-793887 is CDK2. [1] By inhibiting CDK2, as well as other CDKs such as CDK1 and CDK4, PHA-793887 prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1]



Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2] At higher concentrations, PHA-793887 has also been shown to induce apoptosis.[1][2]

The following diagram illustrates the inhibitory effect of PHA-793887 on the CDK/Rb/E2F signaling pathway.



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Caption: PHA-793887 inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

In Vitro and In Vivo Efficacy Data In Vitro Kinase Inhibitory Activity

PHA-793887 has been evaluated for its inhibitory activity against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase Target	IC50 (nM)
CDK1	60
CDK2	8
CDK4	62
CDK5	5
CDK7	10
CDK9	138

Data sourced from MedchemExpress and Probechem Biochemicals.[1][3]

In Vitro Anti-proliferative and Cytotoxic Activity

The anti-proliferative and cytotoxic effects of PHA-793887 have been demonstrated in various cancer cell lines, with notable activity in hematological malignancies.

Cell Line Type	Assay Type	IC50 Range (μM)
Leukemic Cell Lines	Cytotoxicity	0.3 - 7
Leukemic Cell Lines	Colony Formation	< 0.1

Data from a study on 13 leukemic cell lines.[2]

In Vivo Anti-tumor Efficacy



PHA-793887 has demonstrated significant anti-tumor activity in several xenograft models of human cancer.

Xenograft Model	Animal Model	Dosing Regimen (i.v.)	Tumor Growth Inhibition/Regressi on
Human Ovarian A2780	Nude Mice	Not Specified	Good efficacy observed
Human Colon HCT-	Nude Mice	Not Specified	Good efficacy observed
Human Pancreatic BX-PC3	Nude Mice	Not Specified	Good efficacy observed
HL60 (Leukemia)	CD-1 Nude Mice	20 mg/kg	Tumor regression
K562 (Leukemia)	CD-1 Nude Mice	Not Specified	Significant reduction in tumor growth
Primary Leukemia	Engraftment Model	20 mg/kg	Inhibition of human primary leukemia growth

Data sourced from MedchemExpress and a study on leukemia models.[1][2]

Experimental ProtocolsIn Vitro Kinase Assay

This protocol outlines a general method for determining the biochemical activity of PHA-793887 against a specific kinase.

Materials:

- PHA-793887
- Recombinant kinase (e.g., CDK2/cyclin E)

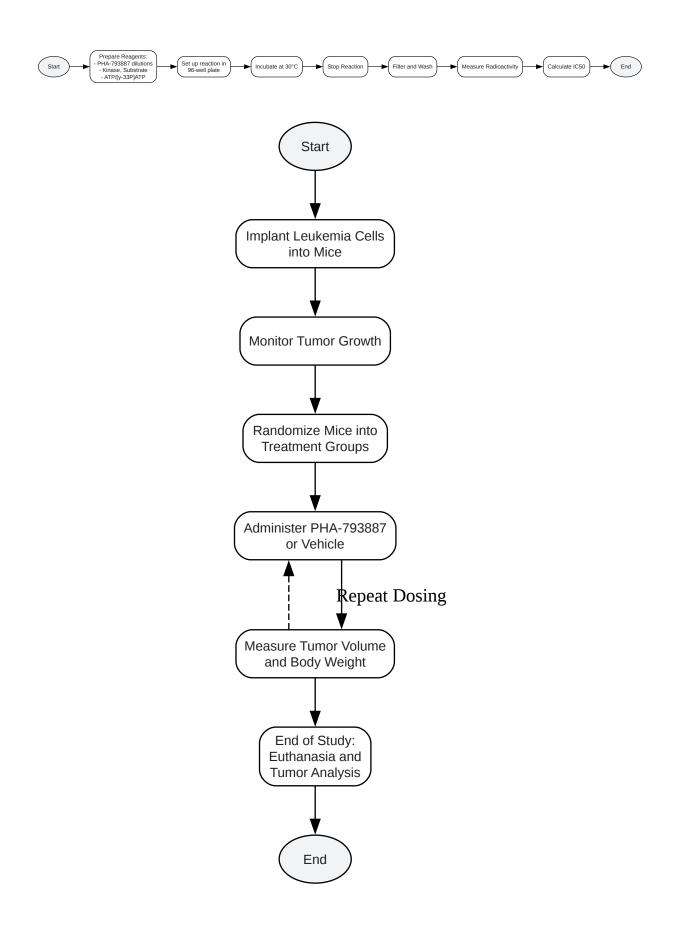


- Kinase-specific substrate (e.g., Histone H1)
- ATP, [y-33P]ATP
- Kinase reaction buffer
- 96-well plates
- Scintillation counter or phosphocellulose filter apparatus

Procedure:

- Prepare serial dilutions of PHA-793887 in DMSO, then dilute further in kinase reaction buffer.
- In a 96-well plate, add the kinase, substrate, and PHA-793887 (or vehicle control).
- Initiate the kinase reaction by adding a mixture of ATP and [y-33P]ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with a wash buffer to remove unincorporated [y-33P]ATP.
- Measure the radioactivity retained on the filter using a scintillation counter.
- Calculate the percentage of kinase inhibition for each PHA-793887 concentration and determine the IC50 value using a suitable software.







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